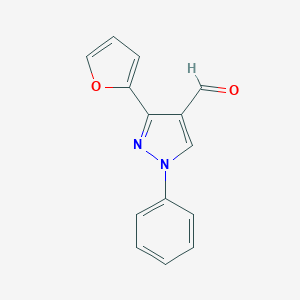

3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(furan-2-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMSNTKNRDZUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation: A Classical Route to Pyrazole-4-Carbaldehydes

The Vilsmeier-Haack reaction remains a cornerstone for introducing formyl groups into aromatic and heteroaromatic systems. For 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, this method typically begins with the preparation of a pyrazole hydrazone precursor. As demonstrated in a study by Abdel-Wahab et al. , the hydrazone derivative (e.g., 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde) is treated with a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via electrophilic substitution at the activated pyrazole C-4 position, yielding the carbaldehyde product with moderate to high efficiency (60–75%) .

Reaction Conditions and Optimization

-

Temperature: 0°C initial cooling, followed by gradual warming to 90°C.

-

Solvent: DMF acts as both solvent and reagent.

-

Workup: Quenching with ice-water precipitates the product, which is recrystallized from ethanol .

This method’s limitations include the handling of corrosive POCl₃ and the need for strict temperature control to avoid side reactions such as over-formylation or decomposition.

Condensation Reactions with Methylene-Active Compounds

Aldehyde-functionalized pyrazoles can also be synthesized via condensation reactions. For example, Biointerface Research reports the reaction of 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehyde with methylene-active reagents like malononitrile or cyanoacetamide in acetic acid. The process, catalyzed by sodium acetate, yields alkenyl derivatives (e.g., 2-((3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile) with yields of 67–80% .

Procedure Overview

-

Reactants: Equimolar aldehyde and methylene-active compound.

-

Catalyst: Anhydrous NaOAc (10 mol%).

This method is advantageous for generating α,β-unsaturated derivatives but requires careful control of reaction time to prevent polymerization.

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation significantly reduces reaction times for furan-pyrazole hybrids. A study by Al-Sehemi et al. illustrates the synthesis of analogous furfurylidenes under microwave conditions (300 W, 5–10 min), achieving yields comparable to conventional heating (70–85%) . While specific data for this compound are limited, the methodology is adaptable:

Typical Protocol

-

Reactants: 1-phenylpyrazolone, furfuraldehyde.

-

Catalyst: Piperidine (3 drops).

Microwave methods minimize side reactions and are ideal for high-throughput applications.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of each methodology:

Challenges and Optimization Strategies

-

Purification Difficulties: Carbaldehydes often require chromatographic separation due to polar byproducts .

-

Moisture Sensitivity: Vilsmeier and Suzuki reactions necessitate anhydrous conditions .

-

Scalability: Microwave methods face limitations in large-scale production due to equipment constraints .

Optimization efforts, such as using polymer-supported catalysts or flow chemistry, could address these issues.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(2-furyl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities:

1. Anti-inflammatory Activity

- Research indicates that derivatives of pyrazole, including 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit potent anti-inflammatory properties. Studies have shown that these compounds can significantly reduce inflammation in various animal models, comparable to standard anti-inflammatory drugs like diclofenac sodium .

2. Anticancer Potential

- The anticancer properties of pyrazole derivatives have been widely documented. Compounds similar to this compound have demonstrated cytotoxic effects against different cancer cell lines. For instance, studies have reported enhanced apoptosis induction in cancer models treated with pyrazole derivatives .

3. Antimicrobial Activity

- Pyrazoles exhibit antimicrobial properties, making them candidates for developing new antibiotics. The structural features of this compound contribute to its effectiveness against various bacterial strains .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Below is a detailed comparison of 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with key analogs, categorized by substituent variations:

Structural Analogues with Heterocyclic Substituents

Key Observations :

- The furan-2-yl substituent in the target compound contrasts with coumarin-based analogs (e.g., 3w and 5m ), which exhibit specialized applications in materials science (3w ) and oncology (5m ) .

- Nitro-furan derivatives (e.g., ) may enhance electrophilicity but require further biological evaluation.

Substituted Phenyl Derivatives

Key Observations :

- Methoxy and fluorine substitutions improve solubility and metabolic stability. For example, the 4-methoxyphenyl analog is a precursor for further functionalization, while difluorophenyl derivatives may enhance membrane permeability.

- Propargyloxy groups (e.g., ) offer synthetic flexibility but lack reported biological data.

Key Observations :

- The target compound’s furan moiety may confer unique electronic properties, but its bioactivity remains unexplored in the provided evidence.

- Coumarin-pyrazole hybrids (e.g., 5m ) demonstrate potent anticancer activity, suggesting that introducing planar aromatic systems (e.g., coumarin) enhances cytotoxicity .

Biological Activity

3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing knowledge regarding its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a furan moiety and a phenyl group, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | 0.22 - 0.25 μg/mL |

In vitro studies indicated that this compound effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an antimicrobial agent in clinical applications .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have gained attention, with several studies indicating that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazoles have shown comparable activity to standard anti-inflammatory drugs such as diclofenac sodium .

| Compound | Inflammatory Model | IC50 Value |

|---|---|---|

| Pyrazole Derivative | Carrageenan-induced edema | Comparable to indomethacin |

These findings suggest that the compound may act by inhibiting pro-inflammatory cytokines or pathways involved in inflammation.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively, with studies indicating that certain derivatives can induce apoptosis in cancer cells. For example, pyrazole compounds have been evaluated for their ability to inhibit cell growth in various cancer cell lines.

Research indicates that the compound exhibits cytotoxic effects against A549 cells, suggesting its potential use in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results showed that the compound displayed significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong antibacterial activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of pyrazole derivatives. The study revealed that these compounds could effectively reduce inflammation markers in vivo, leading to a decrease in edema formation comparable to established anti-inflammatory agents .

Q & A

Q. What are the standard synthetic routes for preparing 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution of a chloro-substituted pyrazole precursor with furan derivatives. A common method involves reacting 5-chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde with furan-2-ol in the presence of a base like K₂CO₃ under reflux conditions . Optimization includes adjusting solvent polarity (e.g., DMF or acetonitrile), reaction temperature (80–120°C), and stoichiometric ratios (1:1.2 molar ratio of pyrazole to furanol). Monitoring via TLC or HPLC ensures completion.

Q. How can researchers purify and characterize this compound effectively?

Purification is achieved via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Recrystallization from ethanol or methanol improves purity . Characterization involves:

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Storage : In airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD determines bond lengths, angles, and supramolecular interactions. For example, the furan ring’s planarity and its dihedral angle with the pyrazole core can be quantified. Hydrogen bonding between the aldehyde group and solvent molecules (e.g., water) often stabilizes the crystal lattice, forming 2D networks . Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Q. What strategies address contradictions in reported biological activity data (e.g., antibacterial vs. antiviral efficacy)?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Mitigation strategies include:

Q. How does the furan substituent influence the compound’s reactivity in further functionalization?

The electron-rich furan ring facilitates electrophilic substitutions (e.g., nitration, halogenation) at the 5-position. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-furan derivatives, enhancing bioactivity . Conversely, the aldehyde group undergoes condensation with hydrazines or amines to form Schiff bases, useful in metal coordination studies .

Q. What computational methods validate the compound’s electronic properties and reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .

- ADMET Prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify the furan (e.g., 5-nitro, 5-bromo) or phenyl group (e.g., para-fluoro) .

- Bioassay Panels : Test analogs against Gram-positive/-negative bacteria, cancer cell lines (e.g., MCF-7), and viral replication assays .

- QSAR Modeling : Correlate substituent electronegativity/logP with activity using partial least squares regression .

Q. What role do supramolecular interactions play in the compound’s crystallographic packing?

π-π stacking between phenyl groups and C-H···O hydrogen bonds (aldehyde to furan) stabilize the crystal lattice. For example, parallel-displaced π-stacking (3.8–4.2 Å) and hydrogen-bonded dimers (O···H distance: 2.1–2.3 Å) are common . These interactions influence solubility and melting point .

Q. How can solvent polarity and crystallization conditions be optimized for high-quality crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.